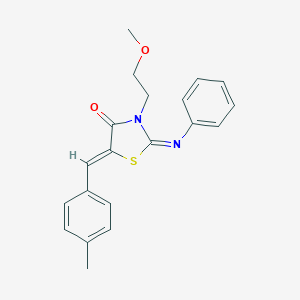![molecular formula C21H17N3O3S B306657 N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide, commonly known as NBPMBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow powder with a molecular formula of C19H16N4O3S and a molecular weight of 388.42 g/mol.
作用機序
The mechanism of action of NBPMBH is not fully understood. However, it has been proposed that NBPMBH may act by inhibiting the activity of enzymes or by inducing apoptosis in cancer cells. It has also been suggested that NBPMBH may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
NBPMBH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. NBPMBH has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, NBPMBH has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using NBPMBH in lab experiments is its versatility. It can be used in a wide range of applications, including antibacterial, antifungal, and antitumor studies. In addition, NBPMBH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using NBPMBH is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of NBPMBH for use in lab experiments.
将来の方向性
There are several future directions for the study of NBPMBH. One area of research is the development of new methods for synthesizing NBPMBH that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of NBPMBH, which may lead to the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer. Additionally, further studies are needed to determine the toxicity of NBPMBH and its potential side effects in humans.
合成法
NBPMBH can be synthesized through a simple reaction between 4-[(phenylsulfanyl)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization to obtain pure NBPMBH.
科学的研究の応用
NBPMBH has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, NBPMBH has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
分子式 |
C21H17N3O3S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-22-14-17-5-4-6-19(13-17)24(26)27)18-11-9-16(10-12-18)15-28-20-7-2-1-3-8-20/h1-14H,15H2,(H,23,25)/b22-14+ |
InChIキー |
OZONBNVTNJRGOM-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)